molecular formula C12H15NO2 B1614464 N-Methacryloyltyramine CAS No. 37140-99-1

N-Methacryloyltyramine

Cat. No. B1614464
CAS RN: 37140-99-1
M. Wt: 205.25 g/mol
InChI Key: VGFIPNNZCAAAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methacryloyltyramine (CAS Number: 37140-99-1) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of approximately 205.253 g/mol . It falls within the category of special chemicals and is used in various applications.


Molecular Structure Analysis

The molecular structure of N-Methacryloyltyramine consists of a tyramine core with an additional methacryloyl group attached. The methacryloyl group (CH2=C(CH3)CO-) is linked to the tyramine moiety, resulting in the compound’s unique structure .


Physical And Chemical Properties Analysis

  • Density : The density of N-Methacryloyltyramine is approximately 1.094 g/cm³ .

properties

CAS RN

37140-99-1

Product Name

N-Methacryloyltyramine

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15)

InChI Key

VGFIPNNZCAAAMJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CC(=C)C(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.4 Gram of 4-(2-aminoethyl)phenol and 9.15 g of triethylamine were dissolved in 100 mL of N-methylpyrrolidone, and the solution was cooled to 0° C. in a nitrogen stream. Thereto, 9.45 g of methacryloyl chloride was added dropwise over 0.2 hours, and the obtained reaction solution was stirred at 0° C. for 1 hour and further stirred at room temperature for 4 hours. After adding 500 mL of ethyl acetate, the organic layer was washed, in sequence, twice with an aqueous saturated sodium hydrogencarbonate solution and twice with water and dried over sodium sulfate. The solvent was concentrated to obtain 12.2 g of N-(4-hydroxyphenethyl)methacrylamide as a brown oil. Thereafter, 7.49 g of the oil and 11.5 g of 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonyl difluoride were dissolved in 100 mL of THF, and the resulting solution was cooled to 0° C. Thereto, 4.43 g of triethylamine was added dropwise over 0.3 hours, and the obtained reaction solution was stirred at 0° C. for 1 hour and further stirred at room temperature for 3 hours. After adding 200 mL of ethyl acetate, the organic layer was washed, in sequence, twice with an aqueous saturated sodium hydrogencarbonate solution and twice with water and dried over sodium sulfate. The solvent was concentrated, and the brown oil as residue was dissolved in 100 ml of methanol. Thereto, 10 g of sodium hydrogencarbonate as solid was added, and the mixture was stirred at 50° C. for 6 hours. After adding 200 mL of ethyl acetate, the organic layer was washed, in sequence, twice with saturated brine and twice with water and dried over sodium sulfate to obtain 15.7 g of 3-((4-(2-methacrylamido)ethyl)phenoxy)sulfonyl)-1,1,2,2,3,3-hexafluoropropane-1-sulfonylfluoride as a brown oil. Thereafter, 7.29 g of this brown oil was dissolved in 100 mL of methanol, and 4.81 g of triphenylsulfonium bromide was added thereto, followed by stirring at room temperature for 3 hours. After adding 200 mL of chloroform, the organic layer was washed with water, and the solvent was concentrated, as a result, 10.1 g of a brown transparent oily compound was obtained. 1H-NMR (300 MHz, CDCl3) δ 1.91 (s, 3H), 2.87 (t, 2H), 3.50 (quartet, 2H), 5.27 (s, 1H), 5.66 (s, 1H), 6.39 (bs, 1H), 7.14 (d, 2H), 7.23 (d, 2H), 7.67-7.76 (m, 15H), 19F-NMR (300 MHz, CDCl3) δ −107.4 (m, 2F), −114.0 (m, 2F), −118.1 (m, 2F).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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